(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone
Description
The compound "(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone" features a benzothiazole-pyridine core linked to a 2-methylpiperidine group via a methanone bridge. This compound’s structural uniqueness lies in the substitution pattern of the piperidine ring, which distinguishes it from analogs with piperazine, unsubstituted piperidine, or other heterocyclic moieties .
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-4-5-12-22(13)19(23)14-8-6-11-20-17(14)18-21-15-9-2-3-10-16(15)24-18/h2-3,6,8-11,13H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUBHZEEAYPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the piperidine moiety via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. The presence of the benzothiazole and pyridine moieties enhances the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the compound can potentially be developed into an antimicrobial agent targeting resistant bacterial strains.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Apoptotic Mechanism
A study demonstrated that similar thiazole derivatives induced S phase arrest in cancer cell lines, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This mechanism suggests that (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone could be a candidate for further development as an anticancer therapeutic.
Kinase Inhibition
Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression and metabolic disorders. For example, pyridineamine compounds have been studied for their ability to inhibit Pim kinases, which are implicated in various malignancies.
Table 2: Kinase Inhibition Studies
| Compound | Target Kinase | Inhibition Activity |
|---|---|---|
| Compound D | Pim-1 | IC50 = 50 nM |
| Compound E | Pim-2 | IC50 = 30 nM |
These findings suggest that the compound could be further explored as a therapeutic agent for conditions associated with abnormal kinase activity.
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been documented, with implications for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems may offer avenues for research into cognitive impairment therapies.
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
*Estimated based on similar compounds.
Key Observations :
- Piperidine vs. Piperazine : Piperazine analogs (e.g., BH49342) exhibit higher solubility due to additional nitrogen atoms, whereas the 2-methylpiperidine in the target compound may improve metabolic stability by hindering oxidation at the C2 position.
- Heterocyclic Variations : Replacement of piperidine with oxadiazole (compound 40) introduces hydrogen-bond acceptors, enhancing antitubercular activity but reducing CNS permeability.
Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for binding to biological targets like acetylcholinesterase (AChE) and bacterial enzymes. Removal or substitution reduces potency.
- Methanone Bridge: Critical for spatial orientation; replacement with acrylonitrile (e.g., ) shifts activity toward antioxidant effects.
- Piperidine/piperazine Substitution :
Pharmacological Profiles
Inferred from structural similarity to benzothiazole-based AChE inhibitors.
†MIC: Minimum inhibitory concentration against *Mycobacterium tuberculosis.
Challenges and Limitations
- Limited Direct Data: Most pharmacological data are inferred from structural analogs.
- Optimization Needs : Balancing solubility (e.g., via prodrug strategies) and metabolic stability requires further study.
Biological Activity
The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, focusing on its pharmacological effects and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d]thiazole moiety linked to a pyridine and a piperidine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone have shown significant inhibition against various cancer cell lines, including lung, breast, and colorectal cancers .
- Antimicrobial Properties : The benzothiazole derivatives are known for their antibacterial and antifungal activities, which may extend to the compound .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated potential as acetylcholinesterase inhibitors, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase and various kinases involved in cancer progression. For instance, studies have shown that benzothiazole derivatives can inhibit BRAF(V600E) and EGFR pathways critical in tumor growth .
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of p53 pathways .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells, contributing to their anticancer effects by promoting apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of compounds related to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone:
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone, and how do reaction conditions affect yield?
The compound is typically synthesized via multi-step routes involving cyclocondensation and coupling reactions. For example, benzo[d]thiazole derivatives are often prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or malononitrile derivatives in basic media, followed by coupling with a 2-methylpiperidine moiety . Key factors include:
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
- Catalysts : Pd-based catalysts improve cross-coupling efficiency.
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization steps.
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation + coupling | 45–60 | DMF, K₂CO₃, 100°C | |
| Microwave-assisted synthesis | 70–78 | Solvent-free, 150°C, 20 min |
Q. How is the compound characterized structurally, and what analytical methods are critical for confirming purity?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm; retention times vary based on mobile phase (e.g., 11.3–12.0 min for acetonitrile/water gradients) .
- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
Q. What preliminary biological screening assays are recommended for this compound, and what safety protocols apply?
- Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK1/GSK3β) at 1–100 µM concentrations .
- Toxicity : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and Ames tests for mutagenicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what are common sources of impurities?
Low yields (e.g., 8–12% in coupling reactions ) often stem from:
Q. Example optimization :
Q. How do contradictory biological activity results arise across studies, and how can they be resolved?
Discrepancies may result from:
Q. Resolution strategies :
Q. What computational methods are effective for studying the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like kinase domains (e.g., CDK1) .
- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
Q. What are the limitations of current experimental designs for studying this compound’s environmental impact?
- Degradation studies : Organic degradation during prolonged experiments (e.g., 9-hour assays) alters compound stability. Use continuous cooling to mitigate .
- Ecotoxicology models : Over-reliance on single-species assays (e.g., Daphnia magna). Adopt multi-trophic level systems for ecological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
